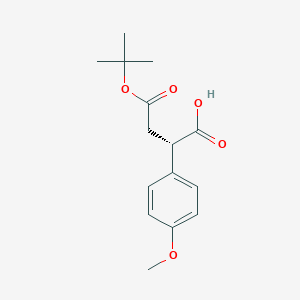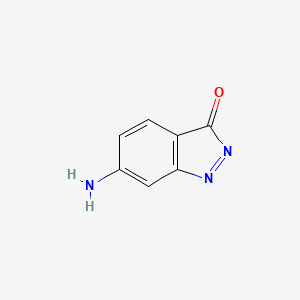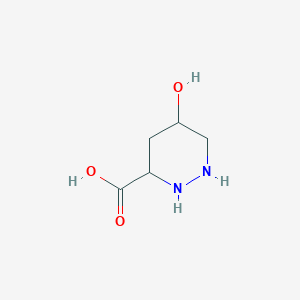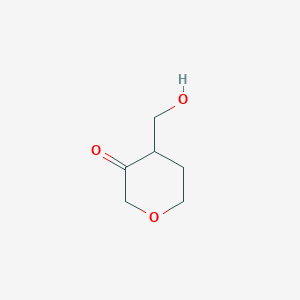![molecular formula C7H6N2O2 B13099376 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is an organic compound with the molecular formula C7H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Aplicaciones Científicas De Investigación
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit hypoxia-inducible factors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Lacks the methyl group at the 6-position.
Benzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
6-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring This gives it distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
6-methyl-2,1,3-benzoxadiazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3 |
Clave InChI |
PYUWXTZBXPAVIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NON=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


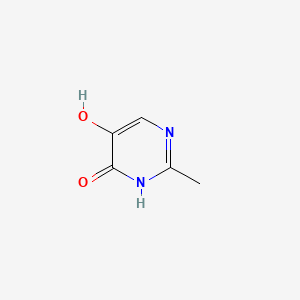
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
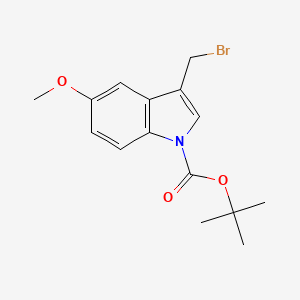
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
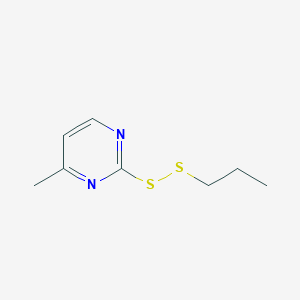
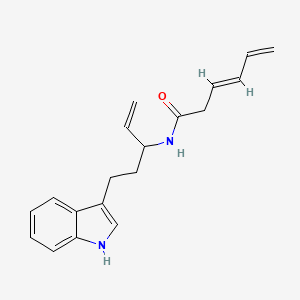
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
